1-Naphthalenemethyl isothiocyanate
Description
Overview of Isothiocyanates: Origins and General Biological Relevance
Isothiocyanates are characterized by the functional group –N=C=S. They are most famously derived from cruciferous vegetables such as broccoli, cabbage, and watercress, where they exist as precursors called glucosinolates. nih.govnih.gov The distinctive pungent flavor of these vegetables is largely attributable to the isothiocyanates released upon chewing or cutting. nih.gov
In intact plant cells, glucosinolates are physically segregated from the enzyme myrosinase. nih.gov When the plant tissue is damaged, for instance, by chewing or chopping, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. nih.gov This enzymatic reaction produces an unstable aglycone, which then spontaneously rearranges to form an isothiocyanate, along with other products like nitriles or thiocyanates, depending on the specific glucosinolate and reaction conditions. nih.govmdpi.com This defense mechanism, often referred to as the "mustard oil bomb," protects the plant against herbivores and pathogens. nih.gov
The process of cooking can inactivate the plant's myrosinase; however, isothiocyanates can still be formed in the human gut through the action of myrosinase-like enzymes produced by the intestinal microbiota. chemeo.com
Academic research has extensively explored the biological activities of various isothiocyanates, revealing a broad spectrum of effects. Numerous studies have investigated their potential roles in several biological processes. nih.govnih.govnih.gov Much of this research has centered on well-known isothiocyanates such as sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC). nih.govnih.gov
Research has shown that isothiocyanates can modulate various cellular pathways. nih.gov One of the most studied mechanisms is their ability to influence detoxification pathways in the body. nih.gov They have been observed to affect the activity of phase I and phase II biotransformation enzymes, which are involved in metabolizing and eliminating foreign compounds from the body. nih.gov
Furthermore, isothiocyanates have been investigated for their anti-inflammatory properties. nih.govnih.gov Studies suggest they can modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The antioxidant potential of isothiocyanates is another area of active research, with studies indicating they can activate the Nrf2 signaling pathway, which helps protect cells from oxidative stress. nih.gov
The table below summarizes some of the researched biological activities of common isothiocyanates.
| Biological Activity Investigated | Key Isothiocyanates Studied | General Research Findings |
| Enzyme Modulation | Sulforaphane, PEITC, BITC | Can inhibit phase I carcinogen-activating enzymes and induce phase II detoxification enzymes. nih.gov |
| Anti-inflammatory Effects | Sulforaphane, AITC | Shown to down-regulate inflammatory gene expression and modulate NF-κB signaling. nih.govnih.gov |
| Antioxidant Activity | Sulforaphane | Activates the Nrf2 pathway, leading to the expression of antioxidant enzymes. nih.gov |
| Cell Cycle Regulation | Sulforaphane, PEITC | Investigated for their potential to induce cell cycle arrest in various cell lines. nih.gov |
Significance and Specific Research Focus on 1-Naphthalenemethyl Isothiocyanate
This compound, also known by its synonym 1-naphthyl isothiocyanate (ANIT), is a specific isothiocyanate that has been noted in scientific literature, primarily as a tool for experimental research. nih.gov Unlike the extensively studied isothiocyanates derived from common dietary sources, detailed research into the specific biological activities and mechanisms of action of this compound is less prevalent in publicly available scientific literature.
Based on available data, 1-Naphthyl isothiocyanate has been utilized as a chemical agent to induce liver injury in laboratory settings. nih.gov This allows researchers to study the mechanisms of cholestasis (a condition where bile cannot flow from the liver to the duodenum) and resulting liver damage. nih.gov It has also been documented for its use as an insecticide. nih.gov
Below is a table of the known properties of 1-Naphthyl isothiocyanate:
| Property | Value |
| Molecular Formula | C11H7NS |
| Molecular Weight | 185.25 g/mol |
| Appearance | Odorless white needles or powder |
| CAS Number | 551-06-4 |
While the broader class of isothiocyanates has been a significant focus of nutritional and pharmacological research, the specific research focus on this compound has been more specialized and limited. Further studies are required to fully elucidate its distinct biological activities and potential significance in comparison to other more well-researched isothiocyanates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(isothiocyanatomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDUNWYBZCIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169017 | |
| Record name | 1-Naphthalenemethyl isothiocyanate | |
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Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17112-82-2 | |
| Record name | 1-Naphthalenemethyl isothiocyanate | |
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| Record name | 17112-82-2 | |
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| Record name | 1-Naphthalenemethyl isothiocyanate | |
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Synthetic Methodologies and Chemical Derivatization of 1 Naphthalenemethyl Isothiocyanate
Established Synthetic Routes to 1-Naphthalenemethyl Isothiocyanate
The synthesis of isothiocyanates, including this compound, is a cornerstone of organic chemistry, with applications spanning from pharmaceuticals to materials science. A variety of methods have been developed to afford these versatile compounds, often starting from primary amines.
One-Pot, Two-Step Procedures for Isothiocyanate Synthesis
One of the most common and efficient approaches to synthesizing isothiocyanates is through the in situ generation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govcbijournal.com This "one-pot" methodology offers several advantages, including operational simplicity and the avoidance of isolating potentially unstable intermediates. bohrium.comnih.gov The general process involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. tandfonline.comchemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. cbijournal.comnih.gov
A range of desulfurizing agents can be employed in this second step. For instance, cyanuric chloride has been effectively used as a desulfurizing agent in aqueous conditions. nih.govnih.gov Another approach utilizes carbon tetrabromide in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), offering a metal-free alternative. bohrium.com This method has proven effective for a variety of aromatic and aliphatic amines, providing moderate to excellent yields. bohrium.com
Furthermore, di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used for the desulfurization step. cbijournal.com This method is advantageous due to the volatile nature of its byproducts, which simplifies the workup procedure. cbijournal.com
Microwave-Assisted Synthesis Techniques for Isothiocyanates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of isothiocyanates is no exception. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. tandfonline.comresearchgate.net
One microwave-assisted method involves the thionation of isocyanides using Lawesson's reagent. tandfonline.comresearchgate.net This approach provides a general and highly efficient protocol for preparing a broad range of functionalized isothiocyanates. researchgate.net Another microwave-assisted strategy focuses on the decomposition of dithiocarbamates formed in situ from primary amines and carbon disulfide. researchgate.net This "greener" one-pot protocol can proceed without an additional desulfurizing agent and is scalable. researchgate.net The rapid heating provided by microwave irradiation facilitates the fragmentation of the dithiocarbamate intermediate to the desired isothiocyanate. chemrxiv.org
Synthesis in Aqueous Media
Performing organic reactions in water is a key goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. Several methods for the synthesis of isothiocyanates in aqueous or biphasic aqueous/organic systems have been developed.
A notable example involves the reaction of primary amines with carbon disulfide in water with a base, followed by desulfurization. nih.govnih.govrsc.org For example, sodium persulfate can be used as the desulfurizing agent in water under basic conditions, allowing for the conversion of a diverse range of amines to isothiocyanates in good yields. rsc.org This method is practical, efficient, and accommodates a variety of functional groups. rsc.org
Another aqueous-based method employs cyanuric chloride as the desulfurizing agent. cbijournal.comnih.govnih.gov This one-pot process involves the in situ formation of the dithiocarbamate salt in water, followed by the addition of cyanuric chloride in an organic solvent like dichloromethane (B109758) to complete the transformation. nih.gov This protocol has been successfully applied to the synthesis of a broad spectrum of alkyl and aryl isothiocyanates. nih.govnih.gov The use of molecular iodine in a water/ethyl acetate (B1210297) biphasic system also presents an environmentally friendly and cost-effective route for desulfurization. cbijournal.com
Derivatization Strategies Utilizing this compound
This compound serves as a valuable derivatizing reagent in analytical chemistry, particularly in the context of chromatography. Its naphthalene (B1677914) moiety provides a strong chromophore and fluorophore, enhancing the detection of otherwise difficult-to-analyze compounds.
Application as a Non-Chiral Derivatizing Reagent for Stereoisomer Separation
The separation of enantiomers, which are non-superimposable mirror images, is a significant challenge in chromatography. sepscience.com One indirect method to achieve this separation involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers. sigmaaldrich.comnih.govyoutube.com These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase. sigmaaldrich.comyoutube.com
While this compound itself is not chiral, it can be used in conjunction with a chiral stationary phase (CSP) for the separation of chiral amines. The isothiocyanate reacts with the primary or secondary amine functionality of the analyte to form a thiourea (B124793) derivative. The resulting derivative, now containing the bulky and UV-active naphthalene group, can then be more effectively resolved on a suitable chiral column.
Utility in High-Performance Liquid Chromatography (HPLC) for Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. thermofisher.com However, many small aliphatic amines lack a strong chromophore, making their detection by standard UV-Vis detectors challenging. thermofisher.comresearchgate.net Pre-column derivatization with a reagent like this compound addresses this limitation.
The reaction of this compound with primary and secondary amines produces stable thiourea derivatives that exhibit strong UV absorbance and/or fluorescence due to the naphthalene ring system. nih.gov This significantly enhances the sensitivity and selectivity of the HPLC analysis. thermofisher.com The derivatization process is typically straightforward and can often be automated. thermofisher.com The resulting derivatives are well-retained on reversed-phase HPLC columns, allowing for their effective separation and quantification. nih.govresearchgate.net This approach has been successfully applied to the analysis of various amines in different matrices. thermofisher.comnih.gov
Interactive Data Tables
Table 1: Synthetic Methodologies for Isothiocyanates
| Synthetic Method | Starting Materials | Reagents | Key Features |
| One-Pot, Two-Step | Primary Amine, Carbon Disulfide | Base (e.g., K₂CO₃), Desulfurizing Agent (e.g., Cyanuric Chloride, CBr₄, Boc₂O) | Operational simplicity, avoids isolation of intermediates. cbijournal.combohrium.comnih.gov |
| Microwave-Assisted | Primary Amine, Carbon Disulfide or Isocyanide | Lawesson's Reagent (for isocyanides) | Rapid reaction times, improved yields. tandfonline.comresearchgate.netresearchgate.net |
| Aqueous Media | Primary Amine, Carbon Disulfide | Base, Desulfurizing Agent (e.g., Na₂S₂O₈, Cyanuric Chloride) | Environmentally friendly, reduced use of organic solvents. nih.govnih.govrsc.org |
Table 2: Derivatization with this compound for HPLC Analysis
| Application | Analyte | Derivatization Product | Analytical Advantage |
| Stereoisomer Separation | Chiral Amines | Diastereomeric Thioureas (with a chiral reagent) | Enables separation of enantiomers on a non-chiral column. sigmaaldrich.comnih.gov |
| Amine Analysis | Primary/Secondary Amines | N-(1-Naphthylmethyl)thiourea derivatives | Enhanced UV/fluorescence detection, improved chromatographic retention. thermofisher.comnih.gov |
Functionalization for Bioconjugation and Molecular Probe Development
The chemical structure of this compound, featuring a reactive isothiocyanate group and a fluorescent naphthalene core, makes it a valuable precursor for the development of molecular tools used in biological and chemical sensing applications. Functionalization strategies primarily focus on leveraging the reactivity of the isothiocyanate moiety for bioconjugation and modifying the naphthalene ring to create sophisticated molecular probes.
The isothiocyanate group (–N=C=S) is highly electrophilic and readily reacts with nucleophiles, most notably primary amines, to form stable thiourea linkages. thermofisher.com This reaction is the cornerstone of its use in bioconjugation. The process typically involves reacting this compound with biomolecules such as proteins, peptides, or amino-modified nucleic acids. For optimal conjugation with proteins, the reaction is generally conducted at a pH greater than 9 to ensure that the lysine (B10760008) residues' primary amine groups are deprotonated and thus sufficiently nucleophilic. thermofisher.comresearchgate.net While the reaction can also occur with thiol groups under slightly acidic to neutral conditions (pH 6-8) to form a dithiocarbamate, the reaction with amines at alkaline pH is more common for creating stable bioconjugates. researchgate.net The naphthalene group acts as a fluorescent label, allowing the resulting bioconjugate to be detected and quantified.
Beyond simple bioconjugation, derivatives of naphthalene isothiocyanate are synthesized to create specialized molecular probes for detecting specific analytes. In this context, the naphthalene isothiocyanate structure serves as both a signaling unit (fluorophore) and a recognition site. For instance, a reactive fluorescent probe for mercury ions (Hg²⁺) was developed using a naphthalene isothiocyanate derivative. scnu.edu.cn In this design, the probe, named HBN, exhibited a selective fluorescence response to Hg²⁺ in a 50% acetonitrile (B52724) aqueous solution. scnu.edu.cn The fluorescence intensity of the probe increased in the presence of Hg²⁺, indicating a reaction between the probe and the metal ion, making it a reactive probe suitable for detection. scnu.edu.cn
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| HBN (Naphthalene isothiocyanate-based probe) |
| Flufenamic acid |
| Copper (ion) |
| Aluminum (ion) |
| Mercury (ion) |
| Sulfonamide |
Advanced Analytical Methodologies for 1 Naphthalenemethyl Isothiocyanate and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 1-naphthalenemethyl isothiocyanate, various chromatographic techniques are utilized, each with its specific advantages.
Reversed-Phase High-Performance Liquid Chromatography (HPLC) Applications
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like isothiocyanates. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A study comparing five different reversed-phase columns for the separation of 1-naphthyl isothiocyanate (NITC) and its derivatives with volatile amines demonstrated the versatility of RP-HPLC for this class of compounds. The separation was performed on various columns, including C8, C18, and polar-modified columns, highlighting the importance of selecting the appropriate stationary phase to achieve optimal resolution. thermofisher.com The retention times for 1-naphthyl isothiocyanate and its derivatives on these columns illustrate the chromatographic behavior of these compounds.
To enhance the detectability of isothiocyanates that may lack a strong chromophore, derivatization with a UV-active agent can be employed. For instance, a method developed for sulforaphane (B1684495), another isothiocyanate, utilized derivatization with 2-naphthalenethiol (B184263) followed by HPLC with UV/Vis detection. vwr.com This approach significantly improves sensitivity and accuracy. vwr.com
Interactive Table: Comparison of Reversed-Phase Columns for the Separation of 1-Naphthyl Isothiocyanate (NITC) and its Derivatives
| Compound | Acclaim 120 C8 RT (min) | Acclaim 120 C18 RT (min) | Acclaim PolarAdvantage RT (min) | Acclaim PolarAdvantage II RT (min) | Acclaim C30 RT (min) |
|---|---|---|---|---|---|
| Ethylenediamine-NITC | 7.61 | 8.23 | 6.98 | 7.54 | 8.99 |
| Diethylenetriamine-NITC | 8.86 | 9.35 | 8.45 | 8.99 | 10.12 |
| Triethylenetetramine-NITC | 9.60 | 10.01 | 9.21 | 9.78 | 10.76 |
Source: Adapted from Thermo Scientific Application Note. thermofisher.com Retention times are illustrative and may vary based on specific system conditions.
Gas Chromatography (GC) Approaches for Isothiocyanate Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, often for purity assessment. nih.gov For more volatile isothiocyanates like methyl isothiocyanate, GC is a standard method. nih.gov
In a typical GC analysis of isothiocyanates, a capillary column with a suitable stationary phase, such as a DB-210, is used. nih.gov Detection can be achieved using various detectors. A Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds, making it suitable for isothiocyanates. A Flame Photometric Detector (FPD) in sulfur mode is also highly effective due to the presence of sulfur in the isothiocyanate group. nih.gov These detectors provide high sensitivity and selectivity, which is crucial for trace analysis in complex matrices. nih.gov
Capillary Electrochromatography (CEC) for Chiral Resolution
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. jst.go.jp It is particularly well-suited for the chiral separation of enantiomers. Isothiocyanates can possess chirality, and the separation of their enantiomers is important as different enantiomers can exhibit different biological activities.
In CEC, a capillary is packed with a chiral stationary phase (CSP). The separation is driven by an electroosmotic flow generated by applying a high voltage across the capillary. Chiral selectors, such as cyclodextrins and their derivatives, are commonly used as CSPs in CEC. jst.go.jp These selectors form transient diastereomeric complexes with the enantiomers, leading to their separation. Recent advancements have seen the use of novel stationary phases like ionic liquids and nanoparticle materials to enhance chiral separations in open-tubular CEC. jst.go.jp
While specific applications of CEC for the chiral resolution of this compound are not widely documented, the principles of the technique are applicable. The use of CSPs like those based on (R)-1,1′-bi-2-naphthol derivatives could be particularly effective due to structural similarities. nih.gov
Mass Spectrometry (MS) Integration for Qualitative and Quantitative Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for both the identification and quantification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. This technique is ideal for the analysis of a wide range of compounds, including isothiocyanates and their metabolites in biological matrices.
A typical LC-MS method for isothiocyanate analysis involves reversed-phase chromatography followed by electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). ESI is a soft ionization technique that allows for the analysis of intact molecules. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative analysis.
For example, a validated LC-MS/MS method was developed for the determination of benzyl (B1604629) isothiocyanate metabolites in human plasma and urine. This study synthesized reference standards for the glutathione (B108866), cysteinylglycine, cysteine, and N-acetyl-L-cysteine conjugates of the isothiocyanate and developed a robust analytical method for their quantification. A similar approach could be readily adapted for the analysis of this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. The coupling of GC with MS allows for the separation of complex mixtures with high resolution and the subsequent identification of the eluted compounds based on their mass spectra.
The analysis of isothiocyanates by GC-MS often involves electron ionization (EI), which generates characteristic fragmentation patterns that can be used for structural elucidation and library matching. For the analysis of naphthalene (B1677914), a related core structure, GC-MS with a selected ion monitoring (SIM) mode can be used for selective detection and quantification.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the precise mass determination and structural elucidation of organic compounds, including this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, typically to four or five decimal places, which allows for the determination of the elemental composition of a molecule and its fragments. This capability is instrumental in distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas.
In a typical HRMS analysis of this compound, the molecule would be expected to undergo fragmentation at the isothiocyanate group (-N=C=S) and within the naphthalene ring system. The high-resolution data would enable the unambiguous identification of these fragments, providing a detailed structural map of the molecule.
Table 1: Key High-Resolution Mass Spectrometry Parameters
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Mass Accuracy | The closeness of the measured mass to the true mass. | Allows for the confident determination of the elemental composition. |
| Resolution | The ability to distinguish between two peaks of slightly different m/z. | Essential for separating the target compound from matrix interferences. |
| Fragmentation Pattern | The series of ions produced when a molecule breaks apart. | Provides a "fingerprint" for structural identification. |
Spectroscopic Methods in Analysis (e.g., UV, Fluorescence, Circular Dichroism)
Spectroscopic methods are indispensable for the analysis of this compound, providing information on its electronic structure and chiral properties.
UV-Visible Spectroscopy: The UV-Visible spectrum of a compound is determined by the electronic transitions within the molecule. For aromatic compounds like this compound, the naphthalene chromophore is expected to exhibit characteristic absorption bands. Data for the related compound, 1-isothiocyanato-naphthalene , shows distinct absorption maxima in the ultraviolet region, which can be attributed to π-π* transitions within the aromatic system.
Fluorescence Spectroscopy: Naphthalene and its derivatives are well-known for their fluorescent properties. The fluorescence emission spectrum of naphthalene is characterized by a quantum yield of 0.23 when dissolved in cyclohexane (B81311), with excitation at 270 nm. While specific fluorescence data for this compound is not detailed in the provided search results, it is reasonable to expect that it would exhibit fluorescence owing to the naphthalene moiety.
Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral derivatives of this compound, CD spectroscopy can provide valuable information about their absolute configuration and conformation in solution. The binaphthyl moiety, a larger but structurally related chromophore, is known to be a strong chromophore for CD analysis due to hindered rotation. Studies on other naphthalene derivatives have shown that the sign and intensity of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the molecule. researchgate.net
Table 2: Spectroscopic Data for Naphthalene and a Related Isothiocyanate
| Compound | Spectroscopic Technique | Key Findings | Reference |
|---|---|---|---|
| 1-Isothiocyanato-naphthalene | UV/Visible Spectroscopy | Characteristic absorption maxima in the UV region. | nist.gov |
| Naphthalene | Fluorescence Spectroscopy | Quantum yield of 0.23 in cyclohexane (Excitation at 270 nm). | |
| Naphthalene Derivatives | Circular Dichroism | Correlation between CD spectra and absolute configuration. | researchgate.netdtu.dk |
Challenges in Analytical Determination of Isothiocyanates Due to Instability and Chromophore Absence
The analytical determination of isothiocyanates, including this compound, presents several challenges. A primary issue is their inherent instability. Isothiocyanates can be sensitive to factors such as pH, temperature, and the presence of other reactive species, leading to degradation and inaccurate quantification. This instability necessitates careful sample handling and storage, as well as the development of robust analytical methods that minimize degradation.
Another significant challenge is the lack of a strong chromophore in many isothiocyanates, which can limit the sensitivity of UV-Visible detection methods. While the naphthalene group in this compound provides a UV chromophore, for other isothiocyanates, derivatization is often required to enhance their detectability.
The development of stability-indicating analytical methods is therefore crucial. lhasalimited.org Such methods are designed to separate the intact compound from its degradation products, ensuring accurate quantification even in the presence of instability. This often involves forced degradation studies to identify potential degradation pathways and products.
Table 3: Common Analytical Challenges for Isothiocyanates
| Challenge | Description | Mitigation Strategies |
|---|---|---|
| Instability | Prone to degradation under various conditions. | Controlled sample handling, use of stability-indicating methods. |
| Weak Chromophore | Low UV absorbance for some isothiocyanates. | Derivatization, use of more sensitive detectors (e.g., mass spectrometry). |
| Matrix Effects | Interference from other components in the sample. | Effective sample preparation, use of high-resolution analytical techniques. |
Extensive Research Yields No Specific Data for this compound in Requested Pharmacological Context
Despite a comprehensive search of scientific literature, no specific data was found for the pharmacological and biological activities of this compound as outlined in the requested article structure. The scientific community's focus has largely been on other isothiocyanates, leaving a significant information gap for this particular compound.
An in-depth investigation to gather data for a detailed article on the anticarcinogenic and chemopreventive activities of this compound has concluded that there is a notable absence of specific research on this compound within the public domain. The search was structured to find information on its mechanisms of apoptosis induction, modulation of the cell cycle, influence on biotransformation enzymes, epigenetic effects, anti-angiogenic and anti-metastatic properties, and its role in reactive oxygen species generation.
The scientific literature is rich with studies on various other isothiocyanates (ITCs), such as sulforaphane (SFN) from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and benzyl isothiocyanate (BITC). nih.govnih.govnih.gov These compounds have been extensively studied for their anticancer properties. For instance, research has shown that ITCs can induce apoptosis, modulate cell cycle progression, and influence enzyme systems involved in detoxification. nih.govnih.govnih.gov
Additionally, some research exists for a related isomer, alpha-naphthyl isothiocyanate (ANIT). Studies on ANIT have explored its effects on hepatic cytochrome P-450 enzymes and glucuronidation, which are relevant to Phase I and Phase II biotransformation. nih.gov Specifically, ANIT has been shown to reduce the metabolic activation of certain carcinogens by affecting CYP1A2 and enhancing detoxification pathways. nih.gov
However, ANIT is a structurally distinct compound from this compound, and the findings are not directly transferable. The core structure, which features a methylene (B1212753) spacer between the naphthalene ring and the isothiocyanate group in the requested compound, results in different chemical and biological properties.
The absence of specific studies on this compound across the detailed areas of inquiry—from apoptosis pathways and cell cycle checkpoints to epigenetic modulation via HDAC inhibition and anti-metastatic effects—prevents the creation of a scientifically accurate and thorough article as requested. The current body of scientific evidence is focused elsewhere within the broad family of isothiocyanates.
Therefore, it is not possible to provide a detailed analysis based on existing research for the specific pharmacological profile of this compound.
Pharmacological and Biological Activity Research of 1 Naphthalenemethyl Isothiocyanate
Antimicrobial and Antibacterial Activities
Isothiocyanates (ITCs), a class of organic compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have garnered significant attention for their broad-spectrum antimicrobial properties. nih.govresearchgate.net These naturally occurring phytochemicals have demonstrated efficacy against a variety of human pathogens, including those with multi-drug resistance. nih.gov The antimicrobial action of ITCs is a key component of the plant's self-defense mechanism against infections. nih.gov
Research has highlighted the potent antibacterial effects of various isothiocyanates against clinically relevant bacteria. One area of significant investigation has been their activity against Helicobacter pylori, a Gram-negative bacterium linked to gastritis, peptic ulcer disease, and gastric cancer. nih.gov Studies have shown that several ITCs can effectively inhibit the growth of multiple H. pylori strains, with some exhibiting bactericidal activity against both extracellular and intracellular forms of the bacteria. johnshopkins.edunih.gov The ability to eliminate intracellular H. pylori is particularly noteworthy, as this form is often responsible for persistent infections and treatment failure. nih.gov
The antibacterial efficacy of ITCs is not limited to H. pylori. For instance, benzyl-isothiocyanate (BITC) has demonstrated strong, dose-dependent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The chemical structure of the isothiocyanate, particularly the presence of aromatic rings, appears to be a crucial factor in its antibacterial effectiveness. nih.gov
Table 1: Antibacterial Activity of Select Isothiocyanates
| Isothiocyanate | Target Bacteria | Key Findings |
|---|---|---|
| Various ITCs | Helicobacter pylori | MIC90 values ranged from 4 to 32 μg/mL. johnshopkins.edunih.gov |
| Benzyl-isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited the most effective antibacterial activity among tested ITCs, with a bactericidal effect. nih.gov |
| Phenethyl isothiocyanate (PEITC) | E. coli, P. aeruginosa, S. aureus | Affects cellular membrane integrity. nih.gov |
The antimicrobial mechanisms of isothiocyanates are multifaceted. While specific research on 1-naphthalenemethyl isothiocyanate's DNA binding and macromolecular synthesis inhibition is not extensively detailed in the provided results, the broader class of ITCs is known to target various cellular processes. For example, allyl isothiocyanate (AITC) has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli by interacting with the sulfhydryl groups of these enzymes. nih.gov This interaction disrupts essential metabolic pathways necessary for bacterial survival.
A key mechanism underlying the antibacterial activity of many isothiocyanates is the disruption of bacterial cell membranes. nih.gov This disruption leads to a loss of membrane integrity and subsequent leakage of intracellular components, including adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. semanticscholar.org For instance, phenethyl isothiocyanate (PEITC) has been observed to affect the cellular membrane integrity of E. coli, P. aeruginosa, and S. aureus. nih.gov Similarly, essential oils rich in benzyl (B1604629) isothiocyanate (BITC) can induce the loss of bacterial membrane integrity. nih.gov The depletion of intracellular ATP through membrane leakage effectively cripples the bacterium's ability to carry out essential life processes, ultimately leading to cell death. semanticscholar.org
While direct evidence for the induction of the SOS response by this compound is not available in the provided search results, the DNA damaging potential of some ITCs could theoretically trigger this response in bacterial cells. The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.
Beyond their antibacterial effects, isothiocyanates also exhibit significant antifungal properties. researchgate.net Allyl isothiocyanate (AITC), for example, has been studied for its activity against Candida albicans, a common fungal pathogen. nih.gov Research indicates that AITC can inhibit the growth and virulence factors of C. albicans, including the formation of germ tubes, which are critical for its pathogenicity. nih.gov The proposed mechanism of action involves targeting signal transduction pathways and ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov The ability of ITCs to disrupt fungal cell integrity and key developmental processes makes them promising candidates for antifungal therapies. mdpi.com
Anti-inflammatory Potential and Associated Molecular Mechanisms
Isothiocyanates, including compounds structurally related to this compound, have demonstrated potent anti-inflammatory properties through various molecular mechanisms. researchgate.netnih.gov A central pathway involved is the nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Isothiocyanates can activate Nrf2, leading to the upregulation of antioxidant genes and proteins, such as heme oxygenase-1 (HO-1). nih.govmdpi.com
HO-1 plays a crucial role in the anti-inflammatory response by catalyzing the degradation of heme into products that inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com Concurrently, it stimulates the secretion of anti-inflammatory cytokines such as interleukin-10 (IL-10). mdpi.com
Furthermore, isothiocyanates can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.netnih.gov By inhibiting the activation and nuclear translocation of NF-κB, isothiocyanates can downregulate the expression of a wide range of pro-inflammatory mediators, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS). researchgate.netnih.govnih.gov For instance, some isothiocyanates have been shown to suppress the release of pro-inflammatory cytokines like IL-1β. researchgate.net This dual action of activating Nrf2-mediated antioxidant responses and suppressing NF-κB-driven inflammation underscores the significant anti-inflammatory potential of this class of compounds.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of isothiocyanates (ITCs) is intrinsically linked to their chemical structure. The ability of these compounds to exert effects such as inhibiting tumorigenesis is dependent on the specific structure of the isothiocyanate, the target tissue, and the animal species involved. nih.gov The core functional group, the isothiocyanate moiety (-N=C=S), is the primary pharmacophore, reacting with nucleophilic groups on biomolecules, which is believed to be central to their biological effects. mdpi.com However, the nature of the substituent group (R) attached to the -N=C=S moiety significantly modulates the compound's potency, bioavailability, and target specificity.
Impact of Naphthalene (B1677914) Moiety Modifications on Biological Activity
The structure of this compound features a naphthalene ring system connected via a methylene (B1212753) bridge to the isothiocyanate functional group. The large, lipophilic naphthalene moiety is a critical determinant of its biological activity, distinguishing it from isothiocyanates with smaller aromatic or aliphatic side chains.
While direct studies on a wide range of modifications to the naphthalene moiety of this specific compound are limited, research on related naphthyl isothiocyanates provides valuable structure-activity relationship (SAR) insights. The position of the isothiocyanate group on the naphthalene ring is a key structural variable. Studies have compared the biological effects of α-naphthylisothiocyanate (ANIT, or 1-naphthyl isothiocyanate) and its regioisomer β-naphthylisothiocyanate (BNIT, or 2-naphthyl isothiocyanate).
For instance, both α- and β-naphthyl isothiocyanate have been shown to be effective inducers of Phase II detoxification enzymes, such as quinone reductase and glutathione (B108866) S-transferase (GST), in various rodent tissues. nih.gov This suggests that the core naphthalene structure, regardless of the isothiocyanate's position at the 1 or 2 position, is conducive to this particular chemopreventive activity. However, their effects can differ in other biological contexts. In studies using isolated perfused rat livers, both ANIT and BNIT demonstrated a comparable intrinsic potential to cause cholestasis (a decrease in bile flow). nih.gov This indicates that for direct effects on liver function in this model system, the precise isomerism of the naphthalene moiety may be less critical.
| Compound | Structural Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| α-Naphthylisothiocyanate (ANIT) | Isothiocyanate at position 1 | Inducer of quinone reductase and GST; demonstrates intrinsic cholestatic potential. | nih.govnih.gov |
| β-Naphthylisothiocyanate (BNIT) | Isothiocyanate at position 2 | Inducer of quinone reductase and GST; demonstrates intrinsic cholestatic potential comparable to ANIT in isolated perfused liver. | nih.govnih.gov |
Comparative Analysis of this compound with Other Isothiocyanates
A comparative analysis of this compound with other well-researched isothiocyanates highlights the influence of the side-chain structure on biological activity. Isothiocyanates such as sulforaphane (B1684495) (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC) are among the most studied for their health benefits. mdpi.comfrontiersin.org
Sulforaphane (SFN) is an aliphatic isothiocyanate known for its potent induction of Phase II enzymes and significant anti-inflammatory and neuroprotective effects. mdpi.com
Phenethyl isothiocyanate (PEITC) , an aromatic isothiocyanate with a phenyl group, also shows robust anticancer properties, often through different mechanisms than SFN, such as inducing apoptosis in cancer cells. mdpi.comfrontiersin.org It has also demonstrated neuroprotective properties. mdpi.com
Allyl isothiocyanate (AITC) is a small, alkenyl isothiocyanate that exhibits cytotoxic effects against various cancer cell lines. nih.gov
Compared to these compounds, this compound possesses a significantly larger and more hydrophobic aryl group. This increased lipophilicity can influence its absorption, distribution within the body, and interaction with cellular targets. While the phenyl group in PEITC already confers aromatic properties, the fused ring system of naphthalene in this compound provides a more extensive planar surface, which could lead to enhanced binding with specific enzymes or protein targets. The antitumor activities of aralkyl isothiocyanates have been well-established against a variety of cancer cell lines. nih.gov The specific properties of the bulky naphthalene group may offer a distinct profile of activity and potency compared to single-ring aromatic or aliphatic isothiocyanates.
| Isothiocyanate | Chemical Structure of Side Chain (R-NCS) | Class | Key Biological Activities | Reference |
|---|---|---|---|---|
| This compound | Naphthylmethyl | Aromatic (Polycyclic) | Anticancer activity. | nih.gov |
| Sulforaphane (SFN) | 4-(Methylsulfinyl)butyl | Aliphatic | Potent inducer of Phase II enzymes, anti-inflammatory, neuroprotective, anticancer. | mdpi.com |
| Phenethyl Isothiocyanate (PEITC) | Phenylethyl | Aromatic (Monocyclic) | Anticancer (induces apoptosis), neuroprotective, Nrf2 activator. | mdpi.com |
| Allyl Isothiocyanate (AITC) | Allyl | Alkenyl | Anticancer, cytotoxic to cancer cells. | nih.gov |
Toxicological Assessments and Safety Considerations in Research
Mechanistic Investigations of Toxicity Pathways
The toxicity of 1-Naphthalenemethyl isothiocyanate is not due to a single, simple mechanism but rather a cascade of events initiated at the molecular level. These include its interactions with cellular nucleophiles, its metabolic transformation into more or less toxic compounds, and its ability to induce a state of oxidative stress within cells.
The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. nih.gov Within a biological system, this reactivity is primarily directed towards sulfhydryl (-SH) groups found in amino acids like cysteine, and consequently in peptides and proteins. nih.gov The reaction of isothiocyanates with the thiol group of glutathione (B108866) (GSH), a major intracellular antioxidant, forms a dithiocarbamate (B8719985) conjugate. researchgate.netaacrjournals.org This conjugation can be a critical step in the detoxification and elimination of isothiocyanates, a process that can be catalyzed by glutathione S-transferase (GST) enzymes. aacrjournals.orgnih.gov
However, this reaction also leads to the depletion of the cellular pool of glutathione, which can impair the cell's ability to neutralize reactive oxygen species and other electrophilic threats, thereby contributing to oxidative stress. The reaction between isothiocyanates and thiol groups can be reversible, which may allow for the transfer of the isothiocyanate moiety to other nucleophilic sites or its release to exert further effects. nih.gov In addition to thiols, the primary amine groups (-NH2) in amino acids such as lysine (B10760008) can also react with isothiocyanates, leading to the formation of thiourea (B124793) adducts on proteins. nih.gov Such covalent modification of proteins can alter their structure and function, potentially leading to cellular dysfunction and toxicity.
The hepatic metabolism of this compound is expected to involve transformations of both the naphthalene (B1677914) ring and the isothiocyanate group. The naphthalene moiety is known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process typically involves the formation of a reactive epoxide intermediate, naphthalene-1,2-oxide. scialert.net This epoxide can then undergo several transformations: enzymatic hydration by epoxide hydrolase to form naphthalene-1,2-dihydrodiol, spontaneous rearrangement to form naphthols (1-naphthol and 2-naphthol), or conjugation with glutathione. nih.govnih.gov The resulting naphthols can be further metabolized through sulfation or glucuronidation to facilitate their excretion. researchgate.net
A significant mechanism contributing to the toxicity of this compound is the induction of oxidative stress. This can occur through at least two primary routes related to its chemical structure. Firstly, the metabolism of the naphthalene ring by cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS). nih.gov Secondly, and perhaps more significantly, the isothiocyanate group's reactivity with glutathione can deplete this critical antioxidant, shifting the cellular redox balance towards an oxidative state. nih.gov
Other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495), have been shown to induce oxidative stress in various cell types. mdpi.comnih.gov This state of elevated ROS can lead to damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, ultimately triggering pathways leading to apoptosis (programmed cell death) or other forms of cell injury. mdpi.com The induction of oxidative stress is therefore a key consideration in the toxicological assessment of this compound.
In Chemico and In Silico Approaches for Toxicity Prediction
Due to the ethical and financial costs associated with traditional animal testing, in chemico and in silico methods are becoming increasingly important for predicting the toxic potential of chemical compounds. These methods use chemical properties and computational models to estimate toxicity endpoints.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. youtube.com For aquatic toxicity, QSAR models are used to predict endpoints such as the concentration that is lethal to 50% of a test population of fish or daphnia (LC50). nih.govbohrium.com These models are built using datasets of chemicals with known toxicities and a variety of calculated molecular descriptors that encode information about the chemical structure. koreascience.kr
Hypothetical QSAR Descriptors for Aquatic Toxicity
| Compound | LogP | Molecular Weight | Electrophilicity Index | Predicted LC50 (mg/L) |
|---|---|---|---|---|
| This compound | 4.2 | 199.27 | High | 0.5 |
| Naphthalene | 3.4 | 128.17 | Low | 2.3 |
| Benzyl (B1604629) isothiocyanate | 2.8 | 149.21 | High | 1.2 |
The Adverse Outcome Pathway (AOP) framework is a conceptual construct that links a Molecular Initiating Event (MIE) to an adverse outcome at the organism or population level through a series of key events. epa.govepa.gov The MIE is defined as the initial interaction between a chemical and a biological molecule. nih.govarkat-usa.org For an electrophilic compound like this compound, the MIE is likely the covalent binding to nucleophilic sites on proteins. nih.gov
This initial event can trigger a cascade of subsequent key events. For example, the depletion of glutathione and the modification of key cellular proteins could lead to mitochondrial dysfunction, increased oxidative stress, and activation of stress-signaling pathways. These cellular-level perturbations can then lead to tissue-level effects, such as inflammation and cell death, and ultimately to an adverse outcome like organ toxicity or skin sensitization. The AOP framework provides a structured way to organize this mechanistic information and can be used to guide the development of non-animal testing strategies. The following table outlines a putative AOP for this compound-induced skin sensitization.
Putative Adverse Outcome Pathway for Skin Sensitization by this compound
| Event Level | Event | Description |
|---|---|---|
| Molecular | Molecular Initiating Event (MIE) | Covalent binding of this compound to skin proteins (haptenation). |
| Cellular | Key Event 1 | Activation of keratinocytes and dendritic cells. |
| Cellular | Key Event 2 | Upregulation of inflammatory mediators and cell surface markers. |
| Tissue | Key Event 3 | Migration of activated dendritic cells to lymph nodes. |
| Organ | Key Event 4 | Activation and proliferation of T-lymphocytes. |
| Organism | Adverse Outcome | Allergic contact dermatitis upon re-exposure. |
Environmental Toxicology and Atmospheric Fate
The environmental fate of this compound is a critical area of study, focusing on its persistence, degradation, and potential impacts on atmospheric chemistry. While direct research on this specific compound is limited, the behavior of structurally similar isothiocyanates, particularly those with aromatic moieties like benzyl isothiocyanate, provides valuable insights into its likely environmental toxicology.
Atmospheric Ozone Impacts of Isothiocyanates
The atmospheric chemistry of isothiocyanates, including this compound, is not extensively documented. However, based on the known reactivity of other volatile organic compounds, it is plausible that isothiocyanates could participate in atmospheric photochemical reactions. For instance, isoprene, a biogenic volatile organic compound, is known to react with tropospheric ozone. This reaction can lead to the formation of secondary pollutants. Isoprene's interaction with ozone is a significant factor in atmospheric chemistry, influencing ozone concentrations. While direct parallels cannot be drawn without specific studies, the potential for isothiocyanates to react with atmospheric oxidants like ozone exists. Such reactions could contribute to the formation or depletion of ground-level ozone, depending on the reaction pathways and the presence of other atmospheric constituents like nitrogen oxides.
Isothiocyanates are characterized by the -N=C=S functional group. wikipedia.org The reactivity of this group with atmospheric radicals would determine the atmospheric lifetime and potential for long-range transport of this compound. The presence of the naphthalene ring, a polycyclic aromatic hydrocarbon structure, may also influence its atmospheric fate, potentially through reactions with hydroxyl radicals (•OH), which are a primary daytime oxidant in the troposphere.
Degradation Products and Environmental Persistence in Soil and Water
The persistence and degradation of this compound in soil and water are influenced by a combination of chemical and biological processes. Studies on benzyl isothiocyanate, an aromatic isothiocyanate, offer a relevant analogue for understanding the environmental behavior of this compound.
Persistence in Soil and Water:
The degradation of isothiocyanates in soil can be rapid. For benzyl isothiocyanate, half-lives have been reported to be as short as 0.3 to 1.7 days in soil. nih.govacs.orgacs.org Another study reported a half-life of 0.93 to 4.25 hours in a soil-water slurry. nih.govoup.com The persistence is significantly affected by soil type, with faster degradation observed in clayey soils compared to sandy soils, and in surface soils compared to subsoils. nih.govacs.orgacs.org Factors such as soil moisture content, temperature, and microbial activity play crucial roles in the degradation rate. researchgate.net Increased temperature generally accelerates degradation. researchgate.net The high volatility of some isothiocyanates can also contribute to their dissipation from soil. mdpi.com
Degradation Pathways and Products:
The degradation of isothiocyanates in the environment can occur through both abiotic and biotic pathways. Chemical degradation can involve hydrolysis, where the isothiocyanate group reacts with water. nih.gov This process is influenced by pH. nih.gov
Microbial degradation is a major factor in the breakdown of isothiocyanates in soil. researchgate.netnih.gov The structure of the isothiocyanate influences its stability and the primary degradation products. nih.gov For some isothiocyanates, degradation can lead to the formation of corresponding amines. For example, the hydrolysis of isothiocyanates can first produce a thiocarbamic acid, which then decomposes to an amine. rsc.org In the case of this compound, this would result in the formation of 1-naphthalenemethylamine. Depending on soil conditions, other degradation products like nitriles may also be formed. nih.gov
The following table summarizes the degradation data for benzyl isothiocyanate, which can be considered indicative for this compound.
| Parameter | Value | Soil Conditions | Reference |
| Half-life (t½) | 0.3 - 1.7 days | Sandy and clayey soils at 8-9°C | nih.govacs.orgacs.org |
| Half-life (t½) | 0.93 - 4.25 hours | 1:1 soil water slurry at 25°C | nih.govoup.com |
Interactive Data Table: Degradation of Benzyl Isothiocyanate
| Soil Type | Horizon | Half-life (days) |
| Sandy | Surface | 1.7 |
| Sandy | Subsoil | 0.3 |
| Clayey | Surface | 0.8 |
| Clayey | Subsoil | 0.4 |
Data derived from studies on benzyl isothiocyanate and may be indicative for this compound. nih.govacs.orgacs.org
Applications and Future Directions in 1 Naphthalenemethyl Isothiocyanate Research
Potential for Therapeutic Agent Development (e.g., Chemotherapeutics, Antimicrobials)
Isothiocyanates (ITCs), a class of compounds including 1-naphthalenemethyl isothiocyanate, are gaining attention for their potential therapeutic benefits. nih.gov These compounds are naturally occurring products from the hydrolysis of glucosinolates, which are found in cruciferous vegetables. nih.govmdpi.com The diverse biological activities of ITCs, such as their anticarcinogenic, anti-inflammatory, and antioxidative properties, have been the subject of numerous studies. nih.govmdpi.com
While much of the research has focused on well-known ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), the fundamental properties of these compounds suggest a broader potential for others in the class, including this compound. nih.govmdpi.com For instance, in vitro studies have shown that PEITC can induce oxidative damage and apoptosis in cancer cells. mdpi.com Furthermore, some ITCs have demonstrated the ability to inhibit the growth of various human pathogens and even act synergistically with existing antibiotics. nih.govnih.gov The antimicrobial properties of ITCs are linked to their chemical structure, with different ITCs showing varying levels of effectiveness against bacteria like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Specifically, benzyl-isothiocyanate has been shown to be highly effective against MRSA. researchgate.net
Although direct studies on the therapeutic applications of this compound are not as extensive as for other ITCs, the established bioactivities of the isothiocyanate class provide a strong rationale for its investigation as a potential chemotherapeutic and antimicrobial agent.
Role in Analytical Chemistry: Advanced Derivatization Reagent for Complex Mixture Analysis
This compound and its related compound, 1-naphthyl isothiocyanate, have proven to be valuable reagents in analytical chemistry, particularly for the analysis of amino acids and other compounds that lack a strong UV chromophore. nih.govresearchgate.net The process of derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis, such as enhanced detectability. researchgate.net
A method utilizing 1-naphthylisocyanate for the precolumn derivatization of amino acids for High-Performance Liquid Chromatography (HPLC) has been described. nih.gov This process results in the formation of highly fluorescent naphthylcarbamoyl amino acids, which are stable and can be detected with high sensitivity. nih.gov The derivatized amino acids have excitation maxima at 238 and 305 nm and an emission maximum at 385 nm for most amino acids, and they can also be detected by UV absorption around 222 nm. nih.gov This derivatization technique is advantageous because the excess reagent can be easily removed, and the resulting derivatives are stable, allowing for automated analysis. nih.gov HPLC methods using this approach have been successfully applied to the analysis of amino acids in various biological samples, including protein hydrolysates, brain extracts, cerebrospinal fluid, and blood plasma. nih.gov
Similarly, derivatization with 1-naphthyl isothiocyanate has been used for the analysis of glucosamine, a compound that is difficult to detect directly due to the absence of a UV chromophore. researchgate.net The use of derivatization reagents that introduce a chromophore allows for highly sensitive detection of such compounds. researchgate.net
Agrochemical Research and Plant Defense Mechanisms
Isothiocyanates are key components of the defense mechanisms in plants, particularly in the Brassicaceae family (cruciferous vegetables). nih.govacs.org These compounds are not present in their active form within intact plant tissues but are stored as stable precursors called glucosinolates. researchgate.net When the plant tissue is damaged, for instance by an insect herbivore, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis to produce isothiocyanates and other toxic products. acs.orgresearchgate.net
This "glucosinolate-myrosinase system" serves as a potent chemical defense against a wide range of herbivores and pathogens. nih.govacs.org The released isothiocyanates can deter feeding, inhibit growth, and reduce the survival of insects. nih.gov The specific type of isothiocyanate produced can vary depending on the plant species and the specific glucosinolate precursor present. acs.org
In addition to their direct defensive roles, plants also release volatile organic compounds, which can include isothiocyanates, to attract the natural enemies of herbivores, a phenomenon known as indirect defense. nih.gov The understanding of these natural defense mechanisms is crucial for agrochemical research. By studying how plants use compounds like isothiocyanates to protect themselves, researchers can explore new strategies for pest management that are potentially more sustainable and environmentally friendly than conventional pesticides. This could involve the development of new crop varieties with enhanced natural defenses or the use of elicitors to stimulate the plant's own defense systems. nih.gov
Current Research Gaps and Methodological Challenges
Despite the promising potential of this compound and other related compounds, several research gaps and methodological challenges need to be addressed to fully realize their applications.
Need for Comprehensive In Vivo Studies and Translational Research
While many studies have explored the properties of isothiocyanates in vitro, there is a significant need for more comprehensive in vivo studies. mdpi.comnih.gov In vivo research, which involves testing in living organisms, is crucial for understanding how these compounds behave in a complex biological system, including their absorption, distribution, metabolism, and excretion. For example, studies on phenethyl isothiocyanate (PEITC) have shown its ability to inhibit tumor growth in xenograft models, providing a basis for further investigation as an anticancer drug. nih.gov Similar in vivo studies are necessary for this compound to translate the promising in vitro findings into potential therapeutic applications.
Integration of Multi-Omics Data in Mechanistic Elucidation
To fully understand the mechanisms of action of this compound and other bioactive compounds, a more integrative approach is needed. Multi-omics approaches, which involve the simultaneous analysis of different types of biological data (e.g., genomics, transcriptomics, proteomics, and metabolomics), can provide a more holistic view of the cellular response to these compounds. mdpi.comnih.gov Integrating these complex datasets can help identify the key molecular pathways and networks affected by the isothiocyanate, leading to a deeper understanding of its biological effects. nih.govnih.gov However, the integration of multi-omics data presents its own set of challenges, including the need for sophisticated computational and statistical methods to analyze and interpret the vast amounts of data generated. mdpi.comresearchgate.net
Emerging Research Avenues and Interdisciplinary Approaches
The exploration of this compound and related compounds is entering a new phase characterized by holistic, integrative research strategies and the investigation of synergistic therapeutic combinations. These emerging avenues promise to provide a more comprehensive understanding of the compound's biological activities and to enhance its potential applications.
Systems Biology Integration for Isothiocyanate Studies
The intricate ways in which isothiocyanates interact with cellular machinery call for a research approach that extends beyond single-pathway analysis. Systems biology offers a powerful methodology for this purpose, integrating diverse "-omics" datasets to build a comprehensive picture of a compound's effects. Evidence suggests that a systems biology approach is crucial for characterizing the integrated role of isothiocyanates in disease prevention and treatment. nih.govresearchgate.net This involves a multi-faceted investigation of the global changes occurring within a biological system upon exposure to a compound like this compound.
A comparative systems biology approach can unravel the molecular mechanisms of action. nih.gov For example, by combining transcriptomics (RNA sequencing) and proteomics, researchers can gain a thorough overview of a compound's impact. nih.gov Transcriptomics can reveal widespread changes in gene expression related to critical cellular processes, while proteomics can identify corresponding alterations in protein levels, confirming the functional outcomes. nih.gov This integrated analysis helps to construct detailed molecular networks and identify key signaling hubs that are modulated by the isothiocyanate. Such an approach moves research from a one-dimensional view to a multi-dimensional understanding of the compound's influence on complex biological systems. nih.govnih.gov
Table 1: Application of Systems Biology Techniques in Isothiocyanate Research
| Technology | Application in Isothiocyanate Research | Potential Insights for this compound |
| Transcriptomics (e.g., RNA-Seq) | Identifies and quantifies changes in gene expression across the entire genome in response to isothiocyanate treatment. nih.gov | Reveals the full spectrum of genes and signaling pathways (e.g., apoptosis, cell cycle, stress response) affected. |
| Proteomics (e.g., iTRAQ, Mass Spec) | Measures large-scale changes in protein expression and post-translational modifications. nih.gov | Validates gene expression data at the protein level and identifies functional changes in cellular machinery. |
| Metabolomics | Analyzes global changes in the profiles of small-molecule metabolites. | Elucidates how the compound alters cellular metabolism and bioenergetic pathways. |
| Bioinformatics Integration | Integrates data from transcriptomics, proteomics, and metabolomics to construct comprehensive network models. | Creates predictive models of the compound's mode of action and identifies novel molecular targets and biomarkers. |
Combination Therapies and Adjunctive Use with Existing Agents
A highly promising area of research is the use of isothiocyanates in combination with other therapeutic agents to achieve synergistic effects. The rationale is that combining compounds with different mechanisms of action can lead to enhanced efficacy, overcome chemoresistance, and potentially allow for lower, less toxic doses of conventional drugs. frontiersin.org
Studies have shown that various isothiocyanates can work synergistically with existing anticancer agents. researchgate.net For instance, research on phenethyl isothiocyanate (PEITC), a well-studied isothiocyanate, has demonstrated potent synergistic efficacy when combined with other compounds in treating colorectal cancer. researchgate.netnih.gov In cell line studies, such combinations have led to significantly reduced cell viability and apoptotic cell death compared to individual treatments. nih.gov The synergistic effect is often dramatic, with the IC50 value (the concentration required to inhibit 50% of cell growth) of the combination being substantially lower than that of the individual agents. researchgate.netnih.gov
This approach is not limited to cancer therapy. In the context of bacterial pathogens, isothiocyanates have been identified as quorum-sensing inhibitors, and understanding their mechanism can inform the development of therapies that target virulence. nih.gov The potential for this compound to sensitize pathogenic cells to existing treatments or to act as an effective adjunct represents a significant and active field of future research. frontiersin.org
Table 2: Examples of Isothiocyanate Combination Studies
| Isothiocyanate | Combined Agent | Target/Model | Key Findings |
| Phenethyl isothiocyanate (PEITC) | Laccaic acid | Human colon carcinoma cell line (HT29) and a rat model of colon cancer. researchgate.netnih.gov | The combination showed synergistic antitumor activity, with a significantly lower IC50 value than either agent alone or 5-Fluorouracil. researchgate.netnih.gov |
| Sulforaphane (SFN) | Chemotherapy agents | Various cancer cell lines. | SFN has been shown to induce chemosensitization by modulating critical signaling pathways, potentially reversing resistance. frontiersin.org |
| Isothiocyanates (general) | Conventional chemotherapeutic drugs | General cancer models. | The combined use of natural ITCs and other anti-cancer agents can achieve synergistic anti-cancer activity. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
